molecular formula C17H14N2O7S B2538158 (E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate CAS No. 1173618-62-6

(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2538158
CAS No.: 1173618-62-6
M. Wt: 390.37
InChI Key: ACOFQRFXKIWAGB-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive compounds . The molecule also contains an acrylamido group and a nitrothiophene group, which are often seen in various synthetic compounds .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis Techniques and Derivatives : Research on similar compounds, such as benzofuran and pyrone derivatives, showcases advanced synthesis techniques that yield compounds with potential biological activity. For example, studies have synthesized derivatives by reactions that yield ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates and 6-(2-nitrostyryl)-2H-pyran-2-ones, demonstrating the versatility of these compounds in creating various bioactive molecules (Suzuki, 1985); (Bombarda et al., 1992).

  • Antioxidant and Anti-Inflammatory Activities : A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates evaluated their in vitro antioxidant and in vivo anti-inflammatory activities, illustrating the potential therapeutic applications of these compounds. Certain derivatives showed significant antioxidant and anti-inflammatory effects, comparable to standard drugs (Madhavi & Sreeramya, 2017).

  • Biological Activity of Thieno[2,3-d]Pyrimidines : The synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation for inhibitory activities against certain plant growths indicate the agricultural and herbicidal potential of these compounds. This research opens up avenues for developing new herbicides based on nitrothiophene derivatives (Wang et al., 2010).

  • Cytotoxicity of β-Nitro-substituted Carboxylic Acids : Research on β-nitro-substituted ethyl carboxylates has identified new cytotoxic agents that exhibit promising activity against cancer cell lines, highlighting the potential of such compounds in cancer research and therapy (Csuk et al., 2014).

Chemical Properties and Reactions

  • Mechanism of Amide Formation : A study focusing on the mechanism of amide formation in aqueous media using carbodiimide highlights the chemical versatility and reactivity of compounds with carboxylate groups, relevant to the synthesis of various bioconjugates and pharmaceuticals (Nakajima & Ikada, 1995).

Properties

IUPAC Name

ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7S/c1-2-24-17(21)11-8-15(19(22)23)27-16(11)18-14(20)6-4-10-3-5-12-13(7-10)26-9-25-12/h3-8H,2,9H2,1H3,(H,18,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOFQRFXKIWAGB-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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